molecular formula C22H19N3O3S B2363206 N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1206985-73-0

N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2363206
CAS No.: 1206985-73-0
M. Wt: 405.47
InChI Key: SSDJLHFOWHQDTI-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methylphenyl group and at position 3 with a 2-(N-(4-methoxyphenyl)acetamido)ethyl chain. Its molecular formula is C₂₂H₁₉N₃O₃S (calculated molecular weight: 405.47 g/mol).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-3-5-15(6-4-14)18-12-29-21-20(18)23-13-25(22(21)27)11-19(26)24-16-7-9-17(28-2)10-8-16/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJLHFOWHQDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the field of cancer research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C24H23N3O3S
  • Molecular Weight : 433.53 g/mol
  • IUPAC Name : this compound

The thienopyrimidine core is known for its ability to interact with various biological targets, which contributes to its potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby interfering with cellular processes such as proliferation and apoptosis.
  • Antiproliferative Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, particularly HepG2 (liver cancer) and PC-3 (prostate cancer) cells. The mechanism includes cell cycle arrest and activation of caspase pathways, leading to programmed cell death.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of thienopyrimidine derivatives, including this compound. The following table summarizes key findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG23.105VEGFR-2 and AKT inhibition
This compoundPC-32.15Induction of apoptosis via caspase activation

These results indicate that the compound exhibits significant potency against cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • In Vitro Anticancer Screening : A study published in PMC demonstrated that thiophene derivatives, including the target compound, significantly inhibited cell growth in liver and prostate cancer cells. The study highlighted the selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Further mechanistic evaluations revealed that the compound could induce S phase cell cycle arrest and activate apoptotic pathways through caspase activation. This was corroborated by docking studies showing favorable binding interactions with targets such as VEGFR-2 and AKT .
  • Comparative Analysis : Comparative studies with other thienopyrimidine derivatives showed that modifications in substituents could enhance or diminish biological activity. For instance, substituting different groups on the phenyl ring affected cytotoxicity levels across various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thieno[3,2-d]pyrimidinone Core

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Substituents (Position 7) Acetamide Substituent (Position 3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity/Notes
Target Compound 4-Methylphenyl N-(4-Methoxyphenyl) 405.47 Not Reported Not Reported Potential enzyme inhibitor (InhA)
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 4-Methoxyphenyl N-(2,5-Difluorophenyl) 427.43 Not Reported Not Reported Enhanced lipophilicity due to fluorine
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 4-Fluorophenyl N-(3-Methoxybenzyl) Not Reported Not Reported Not Reported Improved metabolic stability
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide Phenyl N-(2-Chloro-4-methylphenyl) 409.89 Not Reported Not Reported Increased lipophilicity (Cl substituent)
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (L114-0336) 4-Methoxyphenyl N-(3,5-Dimethoxyphenyl) 451.50 Not Reported Not Reported Higher molecular weight, reduced solubility
Key Observations:
  • Fluorine Substitution : Fluorine atoms (e.g., in and ) enhance metabolic stability and binding affinity through electronegativity and hydrophobic interactions.
  • Methoxy Variations : Additional methoxy groups (e.g., L114-0336 ) increase molecular weight and may reduce aqueous solubility due to steric hindrance.

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine improve bioavailability and target binding.
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility but may reduce membrane permeability.
  • Aromatic Substituents : Bulky aryl groups (e.g., 4-methylphenyl) may enhance hydrophobic interactions with enzyme pockets.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The core structure is typically synthesized via cyclocondensation reactions between 3-aminothiophene-2-carboxylates and urea derivatives. A representative protocol involves:

Reaction Conditions

  • Reactants : Ethyl 3-aminothiophene-2-carboxylate (1.0 eq) + N,N'-carbonyldiimidazole (1.2 eq)
  • Solvent : Anhydrous DMF
  • Catalyst : Potassium tert-butoxide (0.1 eq)
  • Temperature : 80°C, 6 hours
  • Yield : 78% (isolated via vacuum filtration)

Mechanistic Insight
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration to form the pyrimidine ring (Figure 1).

Acetamide Side Chain Installation

Nucleophilic Displacement at C2

The 2-chloro intermediate undergoes nucleophilic substitution with N-(4-methoxyphenyl)glycine derivatives:

Two-Step Procedure

  • Glycine Ester Formation
    • React 2-chloro intermediate with ethyl glycinate (3.0 eq) in THF
    • Catalyzed by DIEA (2.0 eq), 60°C, 8 hours
  • Amidation with 4-Methoxyaniline
    • Transesterification with 4-methoxyaniline (1.5 eq)
    • HATU coupling agent (1.1 eq), DMF, room temperature, 24 hours
    • Overall yield: 52%

Alternative Single-Step Approach
Direct use of preformed 2-bromo-N-(4-methoxyphenyl)acetamide with:

  • Pd(OAc)2/Xantphos catalytic system
  • K2CO3 base in toluene/water biphasic system
  • Microwave irradiation at 120°C, 30 minutes
  • Yield: 68%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances enable kilogram-scale production through continuous flow systems:

Reactor Configuration

Stage Equipment Parameters
Core synthesis Microstructured mixer-reactor τ = 30 min, T = 85°C
Acylation Packed-bed reactor AlCl3 immobilized
Acetamide coupling Microwave flow cell 150°C, 5 min residence

Advantages

  • 94% conversion efficiency vs 78% batch process
  • Reduced purification requirements through in-line scavengers

Analytical Characterization and Quality Control

Critical quality attributes are monitored through:

HPLC Method

Column Mobile Phase Flow Rate Detection
C18, 150mm A: 0.1% TFA in H2O 1.0 mL/min UV 254 nm
B: 0.1% TFA in MeCN Gradient: 20-80% B over 25 min

Spectroscopic Benchmarks

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, aryl-H), 6.91 (d, J=8.8 Hz, 2H, OCH3-Ar-H)
  • HRMS (ESI+) : m/z 434.1521 [M+H]+ (calc. 434.1524)

Table 1. Method Optimization Summary

Method Yield (%) Purity (%) Scale Potential Cost Index
Conventional batch 52 98.5 Lab-scale 1.0
Microwave-assisted 68 99.2 Pilot-scale 0.8
Continuous flow 82 99.8 Industrial 0.6

Q & A

Q. What are the key synthetic steps and reaction optimizations for N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide?

  • Methodology : The synthesis typically involves a multi-step process:

Core formation : Construct the thieno[3,2-d]pyrimidin-4-one ring via cyclization of thiourea derivatives with α-keto esters under reflux in ethanol .

Substitution : Introduce the 4-methylphenyl group at position 7 using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 80–100°C .

Acetamide coupling : React the intermediate with 4-methoxyphenylamine using EDCI/HOBt in dichloromethane at room temperature .

  • Optimization : Adjust solvent polarity (e.g., THF for better solubility), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours) to achieve yields >70%. Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :
  • NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positions .
  • HPLC : Use a C18 column (MeCN:H₂O = 70:30) to verify purity ≥95% .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~435) and detect impurities .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives (e.g., bond angles <120° for strained rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

  • Methodology :
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) to identify off-target effects. For example, discrepancies in IC₃₀ values may arise from membrane permeability limitations .
  • Isoform-specific profiling : Use CRISPR-edited cell lines to isolate target vs. off-target effects (e.g., EGFR L858R vs. wild-type) .
  • Data normalization : Apply ANOVA to account for batch variability (p < 0.05 significance) and cross-validate with structural analogs (see Table 1) .

Q. What strategies enhance target selectivity during thieno[3,2-d]pyrimidine core modifications?

  • Methodology :
  • Substituent engineering : Replace the 4-methylphenyl group at C7 with electron-withdrawing groups (e.g., Cl, F) to improve kinase binding (e.g., 10-fold selectivity for JAK2 over JAK1) .
  • Computational docking : Use Schrödinger Suite to model interactions with ATP-binding pockets (e.g., Glide score ≤ −8 kcal/mol indicates strong binding) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., C3 of the acetamide) to prolong half-life in microsomal assays .

Table 1: Structural Analogs and Biological Activity Variations

Compound (Example)Substituent ModificationsImpact on BioactivitySource
Analog A (CAS 27375549)3,5-Dimethylphenyl at C72× higher kinase inhibition vs. parent
Analog B (CAS 1291848-18-4)Ethyl ester at acetamideImproved solubility (LogP reduced by 1)
Analog C (CAS E793-1920)Chlorinated phenyl groupsEnhanced anti-inflammatory activity

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodology :
  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; analyze degradation via HPLC. The compound is stable at pH 7.4 but hydrolyzes at pH <2 .
  • Plasma stability : Use human plasma (37°C, 1–6 hours); quantify intact compound via LC-MS. Half-life >4 hours suggests suitability for in vivo studies .
  • Photostability : Expose to UV light (300–400 nm) for 48 hours; monitor oxidation byproducts (e.g., sulfoxide formation at λmax 250 nm) .

Key Challenges in Advanced Research

  • Data contradictions : Variability in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols across labs .
  • Synthetic scalability : Multi-step syntheses risk low yields (>5 steps). Optimize one-pot reactions (e.g., tandem coupling-cyclization) to reduce steps .

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